Cas no 18599-85-4 ((1-cyclohexyl-2-phenylazetidin-3-yl)-phenylmethanone)

(1-cyclohexyl-2-phenylazetidin-3-yl)-phenylmethanone structure
18599-85-4 structure
Product name:(1-cyclohexyl-2-phenylazetidin-3-yl)-phenylmethanone
CAS No:18599-85-4
MF:C22H25NO
MW:319.44
CID:907324
PubChem ID:296698

(1-cyclohexyl-2-phenylazetidin-3-yl)-phenylmethanone Chemical and Physical Properties

Names and Identifiers

    • (1-cyclohexyl-2-phenylazetidin-3-yl)-phenylmethanone
    • AC1L6QHS
    • NSC167154
    • NSC167281
    • trans-1-Cyclohexyl-2-phenyl-3-benzoyl-azetidin
    • DTXSID50304747
    • NSC-167154
    • 18599-85-4
    • NSC-167281
    • (1-Cyclohexyl-2-phenylazetidin-3-yl)(phenyl)methanone
    • Inchi: InChI=1S/C22H25NO/c24-22(18-12-6-2-7-13-18)20-16-23(19-14-8-3-9-15-19)21(20)17-10-4-1-5-11-17/h1-2,4-7,10-13,19-21H,3,8-9,14-16H2
    • InChI Key: ITKHXTZLDBGPSP-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)N2CC(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 319.19375
  • Monoisotopic Mass: 319.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31
  • LogP: 4.81300

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